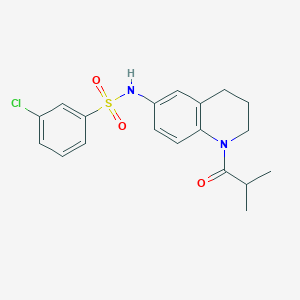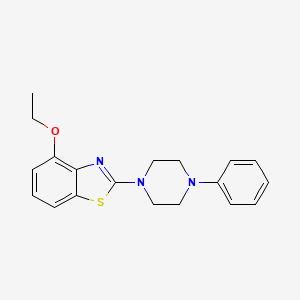
3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds. The presence of a benzenesulfonamide moiety is significant as it is commonly associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of related chloroquinoline derivatives often involves multi-step reactions starting from simpler quinoline precursors. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, the synthesis of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety was initiated from 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the compound by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and GC-MS, as demonstrated for the N-benzyl-6-chloro derivative . Additionally, X-ray powder diffraction (XRPD) can be used to determine the crystalline structure, as seen with the orthorhombic system found for the aforementioned compound . These techniques would likely be applicable for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives can vary depending on the substituents present. For example, N-(chlorosulfonyl)imidoyl chlorides show regioselective reactivity with anilines and tetrahydroquinoline, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide . The presence of a benzenesulfonamide group in the compound of interest suggests that it may undergo similar reactions, potentially leading to heterocyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the crystalline structure determined by XRPD can affect the compound's solubility and stability . The presence of a chloro group and a benzenesulfonamide moiety can also impact the compound's acidity, basicity, and potential for forming hydrogen bonds, which in turn can influence its pharmacokinetic properties. The specific properties of "this compound" would need to be empirically determined, but insights can be drawn from related compounds .
Applications De Recherche Scientifique
Tetrahydroquinoline Derivatives
Research into tetrahydroquinoline derivatives, such as the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, showcases the potential of quinoline compounds in developing antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, indicating their potential utility in medicinal chemistry for drug development (Biointerface Research in Applied Chemistry, 2019).
Sulfonylureas and Carbonic Anhydrase Inhibitors
Sulfonylurea compounds, including various benzenesulfonamides, have been studied extensively for their inhibitory effects on human carbonic anhydrases, which play a crucial role in physiological processes. For example, novel benzenesulfonamide derivatives bearing pyridinyl rings have been synthesized and evaluated as catalysts for transfer hydrogenation, indicating their potential in catalysis and pharmaceutical applications (European Journal of Inorganic Chemistry, 2013).
Heterocyclic Chemistry and Drug Development
The exploration of heterocyclic compounds, including those based on isoquinoline and tetrahydroquinoline frameworks, is significant in drug discovery. These compounds often exhibit a range of biological activities, from anticancer to antimicrobial properties. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as anticancer agents, demonstrating the importance of heterocyclic chemistry in developing new therapeutic agents (Cancer Research, 2010).
Chemical Synthesis and Molecular Interactions
The synthesis and characterization of chemical compounds with specific functional groups, such as sulfonamides, play a crucial role in understanding molecular interactions and developing new materials or drugs. Studies on the synthesis, X-ray characterization, and theoretical analysis of isoquinoline derivatives highlight the importance of detailed structural analysis in designing compounds with desired properties (New Journal of Chemistry, 2020).
Propriétés
IUPAC Name |
3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYFBQGBFPXXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)
![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)
![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)
![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)



![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)
